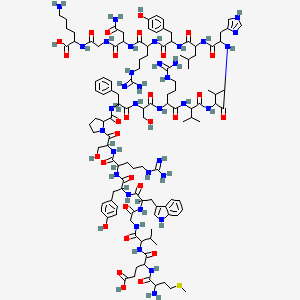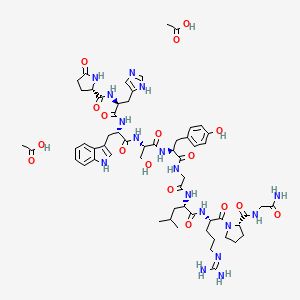
129112-17-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EGFRvIII peptide (PEPvIII) is a tumor-specific mutation that is widely expressed in glioblastoma multiforme (GBM) and other neoplasms . Its expression enhances tumorigenicity . It is commonly used in scientific research .
Synthesis Analysis
The synthesis of EGFRvIII peptide (PEPvIII) is typically achieved through artificial chemical synthesis . It is not intended for use in humans .Molecular Structure Analysis
The molecular formula of EGFRvIII peptide (PEPvIII) is C70H111N19O24S . The sequence of this peptide is Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-Val-Thr-Asp-His-Cys .Physical And Chemical Properties Analysis
The molecular weight of EGFRvIII peptide (PEPvIII) is 1634.81 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Enhancing Programming Productivity in Scientific Research
Scientific research applications, particularly codes, are known for their complexity and the challenges in development, usage, and maintenance. This complexity arises because scientific software is often written from scratch by scientists using traditional programming languages like C and Fortran, rather than by expert programmers. Recent trends show a shift towards using scientific software frameworks and grid computing to enhance programming productivity. These frameworks are beneficial for grid-enabling existing applications and developing new applications, thereby improving the efficiency of scientific research (Appelbe et al., 2007).
Applications in Environmental and Biological Samples
The radioisotope of iodine, specifically (129)I, has seen applications in various scientific fields due to its production both naturally and as a result of human nuclear activities. The prevalent (129)I in the environment today mainly comes from human nuclear activities, particularly the releases from spent nuclear fuel reprocessing plants. The speciation analysis of (129)I is significant in disciplines like radiation protection, waste depository, and environmental sciences. This analysis helps in understanding the occurrence, sources, inventory, concentration levels, and bioavailability of (129)I, as well as its radiation toxicity and dose to the thyroid (Hou et al., 2009).
In Situ Analysis of Microbial Communities
Advanced scientific imaging techniques, such as laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM), have become crucial in analyzing and understanding complex natural systems. These techniques allow in situ analysis of structure, composition, processes, and dynamics of microbial communities, providing quantitative analytical imaging possibilities that were not possible a few years ago. Consequently, LSM, MRI, and STXM are increasingly used to study complex microbial biofilm systems (Neu et al., 2010).
Data Management and Sharing in Scientific Research
Data sharing is a crucial part of scientific research, allowing for the verification of results and extending research from prior findings. However, scientists face various barriers in making their data electronically available, including insufficient time and lack of funding. Addressing these challenges, and ensuring efficient data management and sharing, is vital for the progress of scientific research and collaboration (Tenopir et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
129112-17-0 |
|---|---|
Fórmula molecular |
C₇₀H₁₁₁N₁₉O₂₄S |
Peso molecular |
1634.81 |
Secuencia |
One Letter Code: LEEKKGNYVVTDHC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










